molecular formula C16H22N2 B116849 5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole CAS No. 209682-64-4

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole

Cat. No.: B116849
CAS No.: 209682-64-4
M. Wt: 242.36 g/mol
InChI Key: XQBUOODGXPTQOQ-CQSZACIVSA-N
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Description

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Scientific Research Applications

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole has various scientific research applications, including:

Mechanism of Action

Target of Action

Eletriptan impurity F primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological and pathological processes, including mood, anxiety, and migraine .

Mode of Action

Eletriptan impurity F acts as a selective agonist for its primary targets . It binds with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This binding triggers a series of biochemical reactions that result in the therapeutic effects of the compound .

Biochemical Pathways

The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan impurity F leads to a decrease in the release of certain neurotransmitters, including glutamate and substance P . This results in a reduction of neuronal excitability and inflammation, which are key factors in the pathophysiology of conditions like migraines .

Pharmacokinetics

Similar compounds are known to be metabolized by the cyp3a4 enzyme and have a half-life of approximately 4 hours . These properties can impact the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan impurity F leads to a reduction in neuronal excitability and inflammation . This can result in the alleviation of symptoms in conditions like migraines, where neuronal hyperexcitability and inflammation play a key role .

Action Environment

The action of Eletriptan impurity F can be influenced by various environmental factors. For instance, the presence of certain substances, such as alcohol or other drugs, can affect the metabolism of the compound and thus its efficacy . Additionally, genetic factors can influence the individual’s response to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in high yields .

Industrial Production Methods

Industrial production methods for indole derivatives may involve continuous flow microreactor systems, which allow for the efficient and sustainable synthesis of these compounds . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the 2R-methylpyrrolidin-2-yl group

Properties

IUPAC Name

5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-3-12-6-7-16-15(9-12)13(11-17-16)10-14-5-4-8-18(14)2/h6-7,9,11,14,17H,3-5,8,10H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBUOODGXPTQOQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2CC3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209682-64-4
Record name 1H-Indole, 5-ethyl-3-(((2R)-1-methyl-2-pyrrolidinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209682644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-INDOLE, 5-ETHYL-3-(((2R)-1-METHYL-2-PYRROLIDINYL)METHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68TX8Z5QGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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